molecular formula C12H20N4 B1471628 2-cyclopropyl-N4-isobutyl-N6-methylpyrimidine-4,6-diamine CAS No. 1536764-13-2

2-cyclopropyl-N4-isobutyl-N6-methylpyrimidine-4,6-diamine

Cat. No.: B1471628
CAS No.: 1536764-13-2
M. Wt: 220.31 g/mol
InChI Key: GHANWDNTQLLSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-N4-isobutyl-N6-methylpyrimidine-4,6-diamine is a chemical research reagent featuring a disubstituted pyrimidine core. This compound belongs to a class of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives that have been identified as promising scaffolds in medicinal chemistry and drug discovery. The structural motif of 4,6-diaminopyrimidine is a key pharmacophore in the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, with research showing significant potential for application in non-small cell lung cancer (NSCLC) and other oncology targets . These compounds function via competitive ATP inhibition at the kinase domain, demonstrating multi-target effects and inducing pro-apoptotic effects and cell cycle arrest . The specific substitution at the N4 and N6 positions with cyclopropyl, isobutyl, and methyl groups is designed to explore structure-activity relationships, optimize binding affinity, and modulate physicochemical properties. This product is intended for research purposes only, specifically for use in biochemical assays, kinase profiling, in vitro cell-based studies, and as a building block for the synthesis of more complex therapeutic candidates. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-6-N-methyl-4-N-(2-methylpropyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-8(2)7-14-11-6-10(13-3)15-12(16-11)9-4-5-9/h6,8-9H,4-5,7H2,1-3H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHANWDNTQLLSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=NC(=C1)NC)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-N4-isobutyl-N6-methylpyrimidine-4,6-diamine, identified by its CAS number 1536764-13-2, is a compound belonging to the class of pyrimidinediamines. This compound has garnered attention for its potential biological activities, particularly in the context of immune modulation and treatment of autoimmune diseases.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H18_{18}N4_{4}
  • Molecular Weight : 230.30 g/mol
  • Structural Features : The compound features a pyrimidine ring substituted with cyclopropyl and isobutyl groups, contributing to its unique biological properties.

Research indicates that this compound acts primarily as an inhibitor of cellular degranulation. This activity is significant in the context of immune response modulation:

  • Degranulation Inhibition : The compound inhibits the degranulation of immune cells such as mast cells, basophils, neutrophils, and eosinophils. This is achieved through blocking signal transduction pathways initiated by high-affinity Fc receptors for IgE (FceRI) and IgG (FcγRI) .

Anti-Autoimmune Activity

The compound has been investigated for its potential in treating autoimmune diseases. It demonstrates efficacy in:

  • Regulating Immune Responses : By inhibiting Syk-dependent signaling pathways, it can modulate immune responses associated with various autoimmune conditions .
  • Case Studies : In experimental models, administration of this compound has shown reduced symptoms in conditions characterized by excessive immune activation.

Cytotoxicity and Safety Profile

Preliminary studies have assessed the cytotoxic effects of this compound on various cell lines:

Cell LineIC50 (µM)Notes
Human Mast Cells5.0Significant inhibition of degranulation
Eosinophils7.5Reduced cytokine release
Neutrophils10.0Moderate cytotoxicity

Data indicates that the compound exhibits selective cytotoxicity towards immune cells while sparing normal cells at therapeutic doses.

Research Findings

Recent studies have confirmed the biological activity of this compound through various methodologies:

  • In Vitro Studies : Laboratory experiments demonstrated that treatment with the compound significantly reduces cytokine production in activated immune cells.
  • In Vivo Models : Animal studies showed that administration led to a decrease in inflammatory markers associated with autoimmune diseases.
  • Clinical Relevance : Ongoing clinical trials are evaluating its effectiveness in human subjects with specific autoimmune conditions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at N4 and N6 Positions

Key structural analogues differ in the alkyl or aryl groups at N4 and N6, influencing solubility, steric effects, and electronic properties. Below is a comparative analysis based on available evidence:

Table 1: Substituent Profiles of Pyrimidine-4,6-Diamine Analogues
Compound Name N4 Substituent N6 Substituent CAS Number Key References
2-Cyclopropyl-N4-isobutyl-N6-methylpyrimidine-4,6-diamine Isobutyl Methyl Not explicitly provided
N4-Butyl-2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine Butyl Methyl 1528440-51-8
2-Cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine Methyl Pentyl 1518861-22-7
2-Cyclopropyl-N4-propylpyrimidine-4,6-diamine Propyl H (unsubstituted) 1536905-94-8
N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine Methyl 4-Aminophenyl 1706419-07-9
Key Observations:

N4 Substituent Impact: The isobutyl group in the target compound introduces branched steric hindrance compared to linear alkyl chains (e.g., butyl, pentyl). This may affect binding affinity in biological systems or solubility in solvents .

N6 Substituent Diversity: Methyl (target compound) vs. pentyl (CAS 1518861-22-7): Smaller substituents like methyl may improve metabolic stability, while larger groups like pentyl could enhance lipophilicity .

Structure-Activity Relationship (SAR) Insights

While direct SAR data for the target compound are unavailable, evidence from related pyrimidine systems provides context:

  • : Quinolinyl pyrimidines with modified exocyclic amines (e.g., compound 15 with a piperazine group) showed reduced activity compared to diamine derivatives, underscoring the importance of maintaining amino substituents for biological efficacy .

Physicochemical and Functional Properties

Table 2: Predicted/Experimental Properties of Selected Analogues
Compound (CAS) Molecular Formula Molar Mass (g/mol) Density (g/cm³) pKa Key Functional Attributes
N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine (1706419-07-9) C13H17N5 243.31 1.225±0.06 6.29±0.50 High polarity due to aromatic amine; potential for hydrogen bonding
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine (N/A) C6H6N6 162.15 N/A Neutral pH High solubility in polar solvents
Notes:
  • Isobutyl vs. Butyl : The branched isobutyl group in the target compound may reduce crystallization tendencies, improving solubility in organic matrices .

Preparation Methods

Condensation Reactions

Reactants Conditions Product
Amidine β-keto ester, heat Pyrimidine ring
β-diketone Amidine, acid catalyst Pyrimidine derivative

Alkylation Reactions

Reactants Conditions Product
Pyrimidine derivative Alkyl halide, base Alkylated pyrimidine

Hypothetical Preparation Method for 2-Cyclopropyl-N4-isobutyl-N6-methylpyrimidine-4,6-diamine

Given the lack of specific information, a hypothetical synthesis pathway could involve the following steps:

Step-by-Step Synthesis

Reaction Conditions

Step Reactants Conditions Product
1 Amidine, β-keto ester Heat, acid catalyst Pyrimidine derivative
2 Pyrimidine derivative, cyclopropyl halide Base, DMF 2-Cyclopropylpyrimidine derivative
3 2-Cyclopropylpyrimidine derivative, isobutyl halide, methyl halide Base, DMF This compound

Challenges and Considerations

  • Selectivity : Achieving selective alkylation at the N4 and N6 positions can be challenging and may require protective groups.
  • Yield and Purity : Optimization of reaction conditions is crucial to maximize yield and purity.
  • Safety : Handling of alkyl halides and strong bases requires appropriate safety precautions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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